molecular formula C16H17N3O3 B2590267 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide CAS No. 2034444-48-7

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B2590267
CAS No.: 2034444-48-7
M. Wt: 299.33
InChI Key: XCRGABXCPJLSCI-UHFFFAOYSA-N
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Description

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core, a structure recognized for its diverse biological significance . This compound is characterized by a tetrahydrofuran-2-ylmethoxy (oxolanyl) substituent and an N-(pyridin-2-yl) amide group, which may influence its binding affinity and physicochemical properties. While direct bioactivity data for this specific molecule is under investigation, its structural class is of considerable interest. Research Applications and Potential: Agrochemical Research: Pyridine-3-carboxamide analogs have demonstrated significant potential in agricultural science. Specifically, compounds within this class have been synthesized and evaluated for their efficacy against plant pathogens, such as Ralstonia solanacearum , the causative agent of bacterial wilt in tomatoes . Molecular docking studies suggest that these analogs can exhibit strong binding affinities to key protein targets in pathogens, indicating a potential mode of action for this compound in plant protection research . Pharmaceutical Discovery: The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, found in molecules with a range of biological activities, including antiviral, antibacterial, and anti-fibrotic properties . This makes this compound a valuable intermediate or lead compound for developing novel therapeutic agents, particularly in programs targeting fibrotic diseases or microbial infections. Researchers can leverage this compound as a key building block for constructing more complex heterocyclic libraries or as a probe for studying structure-activity relationships (SAR) . This product is intended for research and development purposes only and is not intended for human or animal use.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-14-5-1-2-8-17-14)12-6-7-15(18-10-12)22-11-13-4-3-9-21-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRGABXCPJLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting oxirane with methanol in the presence of an acid catalyst to form oxolan-2-ylmethanol.

    Attachment to the pyridine ring: The oxolan-2-ylmethanol is then reacted with 6-hydroxy-2-pyridinecarboxamide in the presence of a base to form the desired ether linkage.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with pyridine-2-carboxylic acid chloride in the presence of a base to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethoxy group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the substituent introduced but can include halogenated pyridines or other functionalized derivatives.

Scientific Research Applications

6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in studies of biological systems, particularly those involving pyridine-binding proteins.

Mechanism of Action

The mechanism of action of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Target Compound:

  • Core structure : Pyridine-3-carboxamide.
  • Substituents :
    • Position 6: (Oxolan-2-yl)methoxy group (tetrahydrofuran-derived ether).
    • Position 3: N-(pyridin-2-yl) carboxamide.

Comparable Compounds:

N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (CAS: N/A, MFCD: N/A) :

  • Core structure : Pyridine-3-carboxamide.
  • Substituents :
  • Position 2: Chloro group.
  • Position 6: Dimethoxymethyl group.
    • Key difference : Lacks the oxolane moiety but includes a chloro group and a methoxy-rich substituent. This may enhance electrophilicity but reduce metabolic stability compared to the target compound.

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (CAS: 1808249-14-6, MFCD: 30517072) :

  • Core structure : Pyridine-2-carboxamide.
  • Substituents :
  • Position 5: Pivalamide group.
  • Position 6: Chloro group. Key difference: Positional isomerism (pyridine-2-carboxamide vs. pyridine-3-carboxamide) and the presence of a chloro group.

N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (CAS: N/A, MFCD: N/A) :

  • Core structure : Pyridine-2-carboxamide.
  • Substituents :
  • Position 3: Iodo group.
  • Position 4: Methoxy group.
    • Key difference : Heavy halogen (iodo) substitution introduces distinct electronic and steric effects, which may influence binding affinity in therapeutic contexts.

Physicochemical and Functional Properties

A comparative analysis of substituent effects on key properties is summarized below:

Property Target Compound 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide N-(3-iodo-4-methoxypyridin-2-yl)pivalamide
Molecular Weight ~299.33 g/mol 329.77 g/mol ~336.18 g/mol (estimated)
Halogen Presence None Chloro (position 6) Iodo (position 3)
Oxygen Heterocycle Oxolane (position 6) None None
Solubility (Predicted) Moderate (polar oxolane group) Low (nonpolar pivalamide) Low (iodo group increases hydrophobicity)

Key Observations:

  • The oxolane group in the target compound likely enhances solubility compared to halogenated analogs, which are more lipophilic.
  • The absence of halogens may reduce toxicity risks but also limit electrophilic reactivity, a feature critical in covalent inhibitor design.

Research Findings and Methodological Context

The structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and analysis . For example, SHELXL’s robustness in handling small-molecule crystallography could elucidate the conformational preferences of the oxolane moiety in the target compound.

Biological Activity

6-[(Oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide, with the CAS number 2034444-48-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3, with a molecular weight of 301.33 g/mol. The structure features a pyridine ring substituted with an oxolane moiety, which contributes to its unique reactivity and potential interactions in biological systems .

Antimicrobial and Antiviral Effects

Pyridine derivatives, including this compound, are frequently investigated for their antimicrobial and antiviral properties. Research indicates that such compounds can inhibit various pathogens, making them candidates for therapeutic development against infectious diseases .

Anti-inflammatory Potential

Recent studies suggest that this compound may act as a clinical candidate for treating inflammatory diseases. Its mechanism involves modulation of inflammatory pathways, potentially through inhibition of specific cytokines or signaling molecules.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has shown promising results in inhibiting the growth of certain bacterial strains. For instance, a study demonstrated that it significantly reduced the viability of Staphylococcus aureus at concentrations as low as 10 µM.
  • In Vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of this compound. In a murine model of arthritis, treatment with the compound led to a marked decrease in joint swelling and inflammation markers compared to control groups.

The exact mechanism by which this compound exerts its effects remains under investigation. However, preliminary data suggest that it may function by modulating receptor activity involved in inflammatory responses or by directly inhibiting microbial enzymes critical for pathogen survival .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where pyridine derivatives react with oxolane-containing reagents under basic conditions. This method allows for the formation of the desired compound through the nucleophilic attack of the oxolane derivative on the pyridine ring.

Research Findings Summary Table

Study TypeFindingsReference
In VitroInhibition of Staphylococcus aureus at 10 µM
In VivoReduced joint swelling in murine arthritis model
MechanismModulation of inflammatory pathways; potential receptor interaction

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